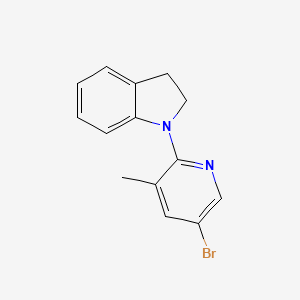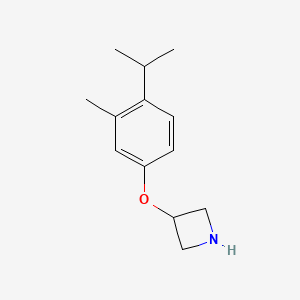
3-(4-Isopropyl-3-methylphenoxy)azetidine
Descripción general
Descripción
Synthesis Analysis
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .Molecular Structure Analysis
The molecular structure of 3-(4-Isopropyl-3-methylphenoxy)azetidine is represented by the formula C13H19NO. The InChI key is IKXZLYWIOATIPO-UHFFFAOYSA-N .Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
3-(4-Isopropyl-3-methylphenoxy)azetidine is a solid at room temperature . The InChI key is IKXZLYWIOATIPO-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Derivatization
Azetidines are four-membered nitrogen-containing heterocycles that have gained interest in medicinal chemistry due to their presence in natural products and compounds of biological significance. The synthesis of azetidines, including the specific motif of 3-(4-Isopropyl-3-methylphenoxy)azetidine, involves innovative methodologies such as the calcium(II)-catalyzed Friedel-Crafts reaction, which allows for high yields of diarylazetidines from N-Cbz azetidinols. This process facilitates further derivatization into drug-like compounds, highlighting azetidines' versatility in accessing chemically underexplored spaces (Denis et al., 2018).
Azetidine-based Drug Discovery
In drug discovery, azetidines such as 3-(4-Isopropyl-3-methylphenoxy)azetidine are explored for their potential in creating new therapeutic agents. The structural similarity of azetidines to β-lactams (azetidin-2-ones) underscores their utility in synthesizing antibiotics and other bioactive molecules. Notably, azetidin-3-ones, a variant of azetidines, have been synthesized through innovative gold-catalyzed intermolecular oxidation processes, demonstrating the potential for creating functionalized azetidines that could serve as versatile substrates in the synthesis of novel drugs (Ye, He, & Zhang, 2011).
Material Science Applications
Azetidines have found applications in material science, particularly in the development of self-curable systems based on aqueous-based polyurethane dispersions. A specific compound, 3-azetidinyl propanol, synthesized from azetidines, has been used to introduce self-curing properties into polyurethane (PU) prepolymers. This application leverages the unique reactivity of azetidine end groups to facilitate a ring-opening reaction, leading to the formation of a polymeric network structure upon drying. Such materials exhibit enhanced performance properties, demonstrating azetidines' role in advancing materials technology (Wang et al., 2006).
Propiedades
IUPAC Name |
3-(3-methyl-4-propan-2-ylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)13-5-4-11(6-10(13)3)15-12-7-14-8-12/h4-6,9,12,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZAUYULHBSIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CNC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropyl-3-methylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



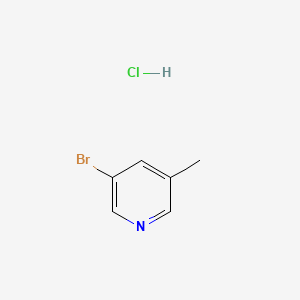
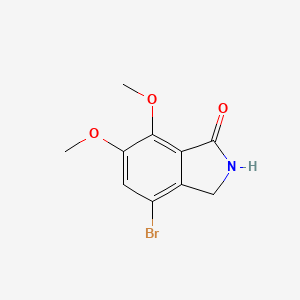

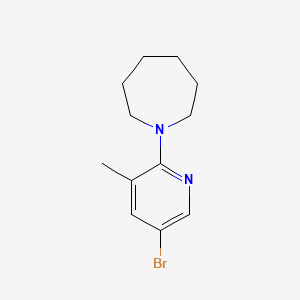
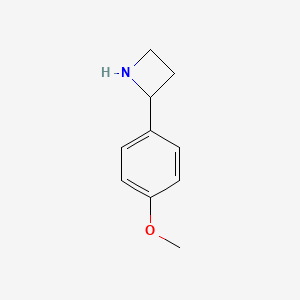
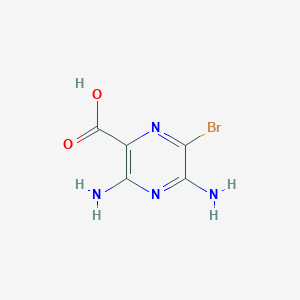
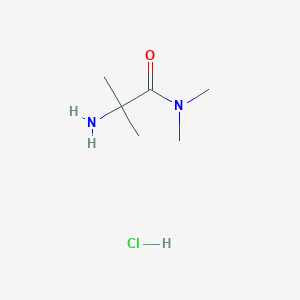

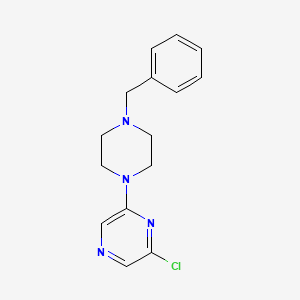
![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)

